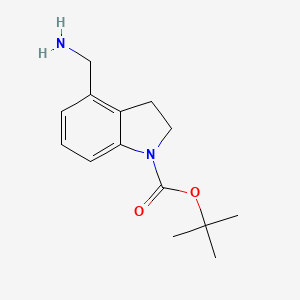

tert-Butyl-4-(Aminomethyl)indolin-1-carboxylat

Übersicht

Beschreibung

Tert-Butyl 4-(aminomethyl)indoline-1-carboxylate is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality tert-Butyl 4-(aminomethyl)indoline-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-(aminomethyl)indoline-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Arylalkyl-Aminen

tert-Butyl-4-(Aminomethyl)indolin-1-carboxylat: wird als Reaktant bei der Synthese von Arylalkyl-Aminen eingesetzt. Diese Reaktionen werden typischerweise durch Palladium (Pd) katalysiert und sind entscheidend für die Herstellung von Verbindungen, die Anwendungen in der Pharmazie und Agrochemie haben .

Herstellung von Allyl- und Arylindolinen

Diese Verbindung dient als Ausgangsmaterial für die Herstellung von Allyl- und Arylindolinen. Diese Indolin-Derivate sind wichtige Zwischenprodukte bei der Synthese verschiedener bioaktiver Moleküle, darunter Naturstoffe und potenzielle Therapeutika .

Modulare Indolsynthese

Der tert-Butylester ist ein wichtiger Reaktant bei der modularen Synthese des hochgespannten CDEF-Elterntetrazyklus der Nodulisporinsäuren A und B. Diese Säuren sind aufgrund ihrer potentiellen biologischen Aktivität bedeutsam, die antimikrobielle und Antikrebswirkungen umfasst .

Biologische Aktivität

Indol-Derivate, einschließlich This compound, sind für ihre breite Palette an biologischen Aktivitäten bekannt. Sie wurden auf ihre potenzielle Verwendung bei der Behandlung von Krebszellen, Mikroben und verschiedenen Störungen im menschlichen Körper untersucht. Ihre Anwendung als biologisch aktive Verbindungen ist ein wachsendes Interessengebiet .

Synthese von Naturstoffanaloga

Die Verbindung wird bei der Synthese von Analoga von Naturstoffen verwendet. Diese Analoga können so konzipiert werden, dass sie die biologischen Aktivitäten von natürlichen Verbindungen nachahmen oder verstärken, wodurch sie in der Wirkstoffforschung und -entwicklung wertvoll sind .

Chemische Forschung und Materialwissenschaften

In der chemischen Forschung wird This compound häufig als Baustein für den Aufbau komplexer Moleküle verwendet. Seine Vielseitigkeit erstreckt sich auch auf die Materialwissenschaften, wo es zur Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt werden kann .

Wirkmechanismus

Target of Action

Tert-Butyl 4-(aminomethyl)indoline-1-carboxylate, also known as 4-Aminomethyl-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple targets . These pathways could potentially be affected by this compound, leading to its diverse biological activities.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Biochemische Analyse

Biochemical Properties

tert-Butyl 4-(aminomethyl)indoline-1-carboxylate: plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes . These interactions can lead to the modulation of enzyme activity, affecting the overall metabolic processes within the cell.

Cellular Effects

The effects of tert-Butyl 4-(aminomethyl)indoline-1-carboxylate on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that indole derivatives can affect the expression of genes involved in cell proliferation and apoptosis . Additionally, this compound may impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, tert-Butyl 4-(aminomethyl)indoline-1-carboxylate exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, indole derivatives have been reported to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . This inhibition can result in altered cellular responses, such as changes in gene expression and protein activity.

Temporal Effects in Laboratory Settings

The stability and degradation of tert-Butyl 4-(aminomethyl)indoline-1-carboxylate in laboratory settings are important factors to consider. Over time, this compound may undergo degradation, leading to changes in its biochemical properties and effects on cellular function. Long-term studies have shown that indole derivatives can have sustained effects on cellular processes, including prolonged modulation of gene expression and enzyme activity .

Dosage Effects in Animal Models

In animal models, the effects of tert-Butyl 4-(aminomethyl)indoline-1-carboxylate vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These threshold effects highlight the importance of dosage optimization in experimental studies.

Metabolic Pathways

tert-Butyl 4-(aminomethyl)indoline-1-carboxylate: is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For instance, indole derivatives have been shown to affect the activity of enzymes involved in the biosynthesis of neurotransmitters, such as serotonin and dopamine . These interactions can have significant implications for cellular metabolism and overall physiological function.

Transport and Distribution

The transport and distribution of tert-Butyl 4-(aminomethyl)indoline-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments. The localization and accumulation of this compound can influence its biochemical activity and overall effects on cellular function .

Subcellular Localization

tert-Butyl 4-(aminomethyl)indoline-1-carboxylate: exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, indole derivatives have been reported to localize to the mitochondria, where they can modulate mitochondrial function and energy metabolism . This subcellular localization is crucial for understanding the precise mechanisms of action of this compound.

Eigenschaften

IUPAC Name |

tert-butyl 4-(aminomethyl)-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-8-7-11-10(9-15)5-4-6-12(11)16/h4-6H,7-9,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAHAEBOBODBIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C=CC=C21)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086392-32-6 | |

| Record name | 4-Aminomethyl-2,3-dihydroindole-1-carboxylic acid t-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.